molecular formula C19H25NO B4898535 N-benzyl-N-(2-methoxybenzyl)-1-butanamine

N-benzyl-N-(2-methoxybenzyl)-1-butanamine

Cat. No. B4898535
M. Wt: 283.4 g/mol
InChI Key: ZRNUNXUUMRPASM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(2-methoxybenzyl)-1-butanamine, also known as BMB, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of neuroscience. BMB is a derivative of the popular drug, amphetamine, which has been used for its stimulant effects. However, BMB has a unique chemical structure that allows it to act as a selective dopamine reuptake inhibitor, making it a promising candidate for the treatment of neurological disorders such as Parkinson's disease.

Mechanism of Action

N-benzyl-N-(2-methoxybenzyl)-1-butanamine's mechanism of action involves the inhibition of the dopamine transporter protein, which is responsible for the reuptake of dopamine from the synapse back into the presynaptic neuron. By inhibiting this protein, this compound increases the concentration of dopamine in the synapse, leading to increased dopaminergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other dopamine reuptake inhibitors. This compound increases the concentration of dopamine in the synapse, leading to increased dopaminergic neurotransmission. This can result in a range of physiological effects, including increased heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-N-(2-methoxybenzyl)-1-butanamine in lab experiments is its selectivity for the dopamine transporter protein. This allows researchers to study the effects of dopamine reuptake inhibition specifically, without the confounding effects of other neurotransmitters. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to dopaminergic neurons in vitro, which could limit its potential use in vivo.

Future Directions

There are several potential future directions for research on N-benzyl-N-(2-methoxybenzyl)-1-butanamine. One area of interest is its potential use in the treatment of other neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and addiction. This compound's ability to selectively inhibit dopamine reuptake could make it a promising candidate for the treatment of these disorders. Another area of interest is the development of more selective dopamine reuptake inhibitors based on this compound's chemical structure. By modifying the structure of this compound, researchers may be able to develop compounds with greater selectivity and fewer side effects.

Synthesis Methods

The synthesis of N-benzyl-N-(2-methoxybenzyl)-1-butanamine involves several steps, starting with the reaction of benzylamine and 2-methoxybenzyl chloride to form N-benzyl-N-(2-methoxybenzyl)amine. This intermediate is then reacted with 1-bromo butane in the presence of a base to yield the final product, this compound.

Scientific Research Applications

N-benzyl-N-(2-methoxybenzyl)-1-butanamine has been studied extensively for its potential use in the treatment of Parkinson's disease. Parkinson's disease is a neurological disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. This compound's ability to selectively inhibit dopamine reuptake makes it a promising candidate for the treatment of this disorder.

properties

IUPAC Name

N-benzyl-N-[(2-methoxyphenyl)methyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-3-4-14-20(15-17-10-6-5-7-11-17)16-18-12-8-9-13-19(18)21-2/h5-13H,3-4,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNUNXUUMRPASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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